N-butyl-N'-(3-pyridinylmethyl)urea

Description

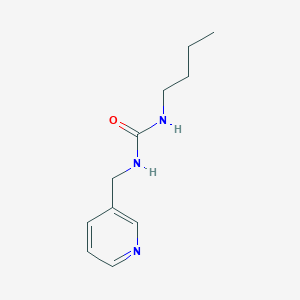

N-butyl-N'-(3-pyridinylmethyl)urea is a urea derivative characterized by a butyl group attached to one nitrogen atom and a 3-pyridinylmethyl group to the adjacent nitrogen. Urea derivatives are widely studied for their biological activities, including pesticidal, pharmaceutical, and catalytic applications. The structural flexibility of urea allows for diverse substitutions, which directly influence physicochemical properties, potency, and toxicity. This compound’s 3-pyridinylmethyl substituent distinguishes it from other urea analogs, as aromatic groups like pyridine can enhance binding affinity and membrane permeability compared to aliphatic substituents .

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27g/mol |

IUPAC Name |

1-butyl-3-(pyridin-3-ylmethyl)urea |

InChI |

InChI=1S/C11H17N3O/c1-2-3-7-13-11(15)14-9-10-5-4-6-12-8-10/h4-6,8H,2-3,7,9H2,1H3,(H2,13,14,15) |

InChI Key |

ZVRGBTQNJDYHBD-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)NCC1=CN=CC=C1 |

Canonical SMILES |

CCCCNC(=O)NCC1=CN=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrinuron (N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)urea)

- Structure : Substitutes the butyl group with a 4-nitrophenyl moiety.

- Activity/Toxicity : Exhibits extreme toxicity (oral rat LD₅₀ = 12.3 mg/kg), leading to its prohibition in some countries. The nitro group increases electron-withdrawing effects, enhancing reactivity and toxicity compared to the butyl analog .

- Application : Historically used as a rodenticide but restricted due to safety concerns.

Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea)

- Structure : Features a 3,4-dichlorophenyl group and an additional methyl group on the urea core.

- Activity : Functions as a herbicide, targeting weed growth. The dichlorophenyl group contributes to hydrophobic interactions, while methylation reduces basicity, altering environmental persistence .

1-Butyl-3-(2-furoyl)urea

- Structure : Replaces the 3-pyridinylmethyl group with a 2-furoyl moiety.

- Activity : Lower potency in biological assays compared to pyridinylmethyl analogs. The furan ring offers less polarizability than pyridine, reducing binding efficiency .

- Toxicity : Moderately toxic (oral mouse LD₅₀ = 730 mg/kg), with intraperitoneal administration showing higher toxicity (LD₅₀ = 230 mg/kg) .

Acetamiprid (N-((6-chloro-3-pyridinyl)methyl)-N'-cyano-N-methyl-ethanimidamide)

- Structure: Shares the 3-pyridinylmethyl group but incorporates a cyanoimine group instead of urea.

- Activity: Acts as a neonicotinoid insecticide, targeting acetylcholine receptors. The chloro-pyridine substitution enhances insecticidal activity but raises environmental concerns due to non-target toxicity .

Structural-Activity Relationship (SAR) Analysis

Table 1: Substituent Effects on Urea Derivatives

Key Observations:

Aromatic vs. Aliphatic Substituents : Pyridinylmethyl groups (aromatic) enhance potency compared to aliphatic (e.g., butyl) or heteroaromatic (e.g., furoyl) groups due to improved π-π interactions and membrane permeability .

Electron-Withdrawing Groups : Nitro (Pyrinuron) or chloro (Neburon) substituents increase toxicity but reduce selectivity, limiting practical use .

Physicochemical Properties : Higher cLogP values (e.g., 4.4 for pyridinylmethyl) correlate with better membrane penetration and activity in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.